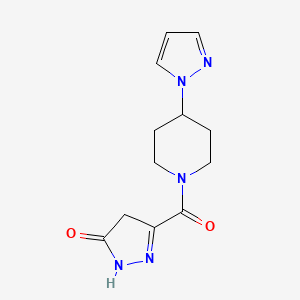![molecular formula C14H16ClN3O B6638816 7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)
7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide is a synthetic compound that belongs to the class of quinoline-based drugs. It is also known as CQ or chloroquine. The compound has been widely used in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the heme polymerase enzyme in the parasite, which is responsible for the breakdown of heme into non-toxic molecules. The accumulation of toxic heme molecules leads to the death of the parasite. In addition, the compound has been shown to inhibit the replication of certain viruses by interfering with their entry into host cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations. It has been shown to have cytotoxic effects on certain cell lines, and its efficacy varies depending on the type of cancer being studied.
Orientations Futures
There are several future directions for the study of 7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide. One direction is the development of new derivatives of the compound with improved efficacy and reduced toxicity. Another direction is the study of the compound's potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the compound could be used as a tool for the study of the mechanism of action of various drugs and for the development of new drugs.
Méthodes De Synthèse
The synthesis of 7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide involves the reaction of 7-chloroquinoline with N,N-dimethyl-1,2-ethanediamine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide has been widely used in scientific research due to its potential therapeutic applications. The compound has been shown to have antimalarial, antiviral, and anticancer properties. It has also been used as a tool for studying the mechanism of action of various drugs and for the development of new drugs.
Propriétés
IUPAC Name |
7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-18(2)8-7-16-14(19)12-6-4-10-3-5-11(15)9-13(10)17-12/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGLRSRPMBCQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=NC2=C(C=CC(=C2)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
![4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide](/img/structure/B6638768.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)

![N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6638787.png)
![3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid](/img/structure/B6638790.png)
![N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6638799.png)
![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)

